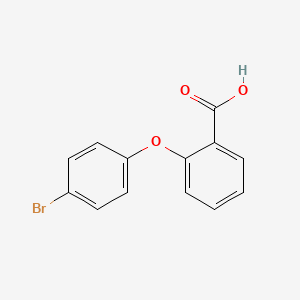

2-(4-Bromophenoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromophenoxy)benzoic acid, also known as 4-bromo-2-hydroxybenzoic acid, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 109-110 °C and a boiling point of 260-261 °C. This compound is highly soluble in water and organic solvents, making it a useful tool for many laboratory experiments.

Aplicaciones Científicas De Investigación

Antioxidant and Enzymatic Inhibition Properties

- Novel bromophenols, synthesized from benzoic acids like 2-(4-Bromophenoxy)benzoic acid, have shown significant antioxidant activities. They exhibit powerful antioxidant activities, surpassing standard antioxidants like α-tocopherol and butylated hydroxytoluene. These compounds were also tested for their inhibitory action against metabolic enzymes like acetylcholinesterase and butyrylcholinesterase, showing notable Ki values against these enzymes (Öztaşkın et al., 2017).

Biodegradation and Environmental Applications

- Studies on the anaerobic biodegradation of brominated phenols and benzoic acids, including derivatives like 2-(4-Bromophenoxy)benzoic acid, have been conducted. These compounds were found to be utilized by microorganisms in marine and estuarine sediments under various reducing conditions, demonstrating their environmental relevance in biodegradation processes (Monserrate & Häggblom, 1997).

Synthetic Applications in Organic Chemistry

- Bromophenols, including derivatives of 2-(4-Bromophenoxy)benzoic acid, are used in the synthesis of various compounds. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, which is a high-sensitivity Trinder reactive alternative enzymatic method for the determination of phenol, involves processes starting from amino benzoic acids (Feng Yu-chuan, 2012).

Development of Novel Fluorescence Probes

- Bromophenols, including 2-(4-Bromophenoxy)benzoic acid derivatives, have been utilized in the development of novel fluorescence probes for detecting reactive oxygen species. These probes offer high selectivity and resistance to light-induced autoxidation, making them useful in various biological and chemical applications (Setsukinai et al., 2003).

Antimicrobial Activity

- New derivatives of 2-(4-Bromophenoxy)benzoic acid have been synthesized and evaluated for their antimicrobial activity. These compounds showed specific activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential in antimicrobial applications (Drăcea et al., 2010).

Biotechnological Applications

- 2-(4-Bromophenoxy)benzoic acid derivatives have found use in biotechnological applications, such as the enzymatic synthesis of related compounds. For instance, 4-OH benzoic acid has been synthesized from phenol and CO2 using a Carboxylase enzyme, representing a pioneering biotechnological application of such enzymes (Aresta et al., 1998).

Mecanismo De Acción

Biochemical Pathways

It is known that benzoic acid derivatives can be involved in various biochemical pathways, including those related to the metabolism of phenolic compounds .

Action Environment

The action, efficacy, and stability of 2-(4-Bromophenoxy)benzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. Specific studies on the influence of environmental factors on the action of 2-(4-bromophenoxy)benzoic acid are currently lacking .

Propiedades

IUPAC Name |

2-(4-bromophenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDBULDTEXDPOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenoxy)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B2758166.png)

![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)

![1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2758175.png)